Mycophenolic hydroxamic acid

Description

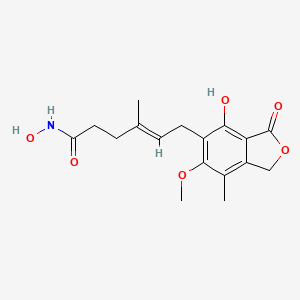

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H21NO6 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

(E)-N-hydroxy-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |

InChI |

InChI=1S/C17H21NO6/c1-9(5-7-13(19)18-22)4-6-11-15(20)14-12(8-24-17(14)21)10(2)16(11)23-3/h4,20,22H,5-8H2,1-3H3,(H,18,19)/b9-4+ |

InChI Key |

XUEGRBSFQYYISJ-RUDMXATFSA-N |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NO)O |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Synthesis of Mycophenolic Hydroxamic Acid (MPHA)

The conversion of the carboxylic acid group of MPA into a hydroxamic acid moiety is a key transformation that defines MPHA. This subsection outlines the rationale behind this chemical modification and the synthetic routes developed to achieve it.

Mycophenolic acid (MPA) is a well-established inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme for the de novo synthesis of guanine (B1146940) nucleotides. tandfonline.comacs.org This mechanism is crucial for its immunosuppressive effects, as lymphocytes are highly dependent on this pathway for proliferation. acs.org The design of this compound (MPHA) stemmed from a strategy to create a dual-action molecule by integrating a second pharmacophore into the MPA scaffold. tandfonline.comgoogle.com

Researchers hypothesized that MPA's structure, comprising a cap, a linker, and a weak metal-binding site (the carboxylic acid), could be adapted to target another class of enzymes: histone deacetylases (HDACs). tandfonline.com HDAC inhibitors are a class of anticancer agents, with suberoylanilide hydroxamic acid (SAHA) being a prominent example approved for clinical use. tandfonline.comgoogle.com A key structural feature of SAHA and other potent HDAC inhibitors is the hydroxamic acid group, which acts as an effective zinc-binding group within the enzyme's active site. mostwiedzy.plpg.edu.pl

By replacing the carboxylic acid of MPA with a hydroxamic acid, MPHA was designed to retain the IMPDH inhibitory activity of its parent compound while gaining the HDAC-inhibiting function. tandfonline.comgoogle.com This creates a hybrid molecule with the potential for synergistic or expanded therapeutic applications, particularly in oncology. google.commostwiedzy.pl

The primary method for synthesizing MPHA involves the conversion of the terminal carboxylic acid group of MPA. This is typically achieved through a two-step process involving the activation of the carboxylic acid followed by reaction with hydroxylamine (B1172632).

Several methods for activating the carboxylic acid have been explored. Initial attempts using an acid chloride intermediate, formed by treating MPA with reagents like oxalyl chloride, followed by reaction with hydroxylamine hydrochloride in the presence of a base such as triethylamine (B128534) (Et₃N), resulted in low yields of MPHA (10-19%). tandfonline.com

A more effective route involves the formation of a mixed anhydride (B1165640). tandfonline.com In this procedure, MPA is first reacted with isobutyl chloroformate in the presence of a base like N-methylmorpholine (NMM) in a solvent such as tetrahydrofuran (B95107) (THF). This creates a highly reactive mixed anhydride intermediate. The subsequent addition of a freshly prepared solution of hydroxylamine (from hydroxylamine hydrochloride and a base like potassium hydroxide) to this intermediate yields this compound. This mixed anhydride method has been reported to significantly improve the yield to 38% (or 61% based on the recovered starting material). tandfonline.com

The reaction can be summarized as follows:

Activation: Mycophenolic acid is reacted with isobutyl chloroformate and N-methylmorpholine in THF.

Coupling: The resulting mixed anhydride is treated with a methanolic solution of hydroxylamine to form MPHA.

Purification: The final product is typically purified using column chromatography. tandfonline.com

Design Rationale for Hydroxamic Acid Moiety Incorporation

Development and Synthesis of this compound Analogs

To explore structure-activity relationships and potentially improve the physicochemical or biological properties of MPHA, researchers have synthesized a variety of analogs. These modifications have targeted several key positions on the MPHA scaffold.

The C-7 hydroxyl group of the phthalide (B148349) ring system is a common site for derivatization. Modifications at this position were pursued to enhance the biological characteristics and synthetic yields of MPHA derivatives. tandfonline.com The synthesis of these analogs begins with the corresponding 7-O-functionalized MPA, which is then converted to the hydroxamic acid. tandfonline.com

For example, 7-O-acetyl MPHA and 7-O-lauroyl MPHA were synthesized from their respective MPA precursors, 7-O-acetyl MPA and 7-O-lauroyl MPA. tandfonline.com The lauroyl derivative, in particular, was noted for its potent HDAC inhibitory activity. tandfonline.comgrowingscience.com These acylation strategies at the C-7 position demonstrate a viable route to modulate the compound's properties.

Table 1: In Vitro Histone Deacetylase (HDAC) Inhibition of C-7 Modified MPHA Analogs

| Compound | C-7 Modification | HDAC IC₅₀ (µM) |

| This compound (MPHA) | -OH | 1.0 tandfonline.com |

| 7-O-acetyl MPHA | -OCOCH₃ | 0.9 tandfonline.com |

| 7-O-lauroyl MPHA | -OCO(CH₂)₁₀CH₃ | 0.5 tandfonline.com |

| IC₅₀ represents the concentration required for 50% inhibition of the enzyme. |

The hex-4-enoate side chain, which is critical for the interaction of MPA with IMPDH, has also been a target for chemical modification in the context of MPHA analogs. mostwiedzy.plgoogle.com The goal of these alterations is often to introduce new functional groups that could serve as alternative zinc-binding moieties or interact differently with target enzymes. mostwiedzy.pl

Notable modifications include the introduction of epoxides and triazoles into the side chain. mostwiedzy.pl These analogs were developed as potential dual inhibitors of IMPDH and HDACs. Research has shown that MPHA analogs containing either epoxide or 1,2,3-triazole functionalities on the side chain exhibited high potency against both IMPDH and the K562 cancer cell line. mostwiedzy.pl These synthetic efforts highlight the versatility of the side chain for introducing diverse chemical functionalities to fine-tune the biological activity profile. mostwiedzy.pl

The incorporation of silicon into drug scaffolds is a medicinal chemistry strategy used to modulate properties such as lipophilicity, metabolic stability, and biological activity. growingscience.comnih.gov This approach has been applied to the mycophenolic acid framework, primarily through silylation of the hydroxyl groups. acs.orggrowingscience.com

In the synthesis of MPA analogs, silyl (B83357) groups such as tert-butyldimethylsilyl (TBS) and triphenylsilyl (TPS) have been introduced, typically at the C-7 hydroxyl position. growingscience.com For instance, reacting MPA with triphenylsilyl chloride (TPSCl) in the presence of a base like triethylamine (Et₃N) yields the 7-O-TPS-MPA derivative. growingscience.com These silicon-containing compounds were designed to enhance anticancer efficacy, with some analogs showing potent cytotoxic activity against osteosarcoma cell lines and significant IMPDH2 inhibition. growingscience.com While these specific examples relate to the modification of MPA, the established synthetic routes for silylation provide a clear strategy for creating novel silicon-containing MPHA analogs.

Conjugation with Other Bioactive Scaffolds (e.g., acridine (B1665455)/acridone (B373769) derivatives, amino acid derivatives)

The conjugation of mycophenolic acid (MPA) and its derivatives with other biologically active molecules is a strategy employed to potentially enhance therapeutic efficacy or introduce novel mechanisms of action. This approach often results in hybrid molecules that may exhibit synergistic effects. mostwiedzy.pl

Acridine/Acridone Derivatives:

The fusion of MPA with acridine or acridone scaffolds, which are known for their own antiproliferative and DNA-intercalating properties, has been explored to create potent hybrid compounds. mostwiedzy.pl Synthetic strategies have been developed to link MPA with these heterocyclic systems.

One common method involves the esterification of MPA with N-(ω-hydroxyalkyl)-9-acridone-4-carboxamides or N-(ω-hydroxyalkyl)acridine-4-carboxamides. mostwiedzy.plresearchgate.net This process typically requires the protection of the phenolic hydroxyl group on the MPA molecule. mostwiedzy.pl The Yamaguchi esterification protocol has been successfully used for this coupling. mostwiedzy.pl For creating amide linkages, coupling reagents such as diphenylphosphoryl azide (B81097) (DPPA) with triethylamine (Et3N) are used for conjugating MPA with diamino derivatives of acridine, while 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with 1-hydroxybenzotriazole (B26582) (HOBt) is effective for acridone derivatives. mostwiedzy.pl

Research findings indicate that the nature of the heterocyclic component and the length of the linker between the two moieties significantly influence the biological activity of the resulting conjugates. mostwiedzy.plresearchgate.net For instance, conjugates of MPA with 1-nitroacridines generally exhibit higher activity compared to those with their corresponding acridone analogs. mostwiedzy.plmostwiedzy.pl These hybrid molecules have been shown to act as inhibitors of inosine-5'-monophosphate dehydrogenase (IMPDH). mostwiedzy.pl

Amino Acid Derivatives:

Mycophenolic acid has also been conjugated with various amino acids to form amide derivatives. mostwiedzy.pltandfonline.com This modification aims to alter the physicochemical properties and biological activity of the parent compound. The synthesis of these conjugates typically involves forming an amide bond between the carboxylic acid group of MPA and the amino group of an amino acid ester. mostwiedzy.placs.org A frequently used method employs the condensing agent EDCI in the presence of 4-dimethylaminopyridine (B28879) (DMAP). mostwiedzy.pl Subsequent hydrolysis of the methyl ester group, for example using lithium hydroxide, yields the corresponding analogs with a free carboxylic acid. mostwiedzy.pltandfonline.com

The biological evaluation of these amino acid conjugates has shown that their activity is dependent on both the specific amino acid used and the stereochemistry at the chiral center. mostwiedzy.pl In many cases, derivatives with a free carboxyl group were found to be more cytotoxic than their methyl ester counterparts. mostwiedzy.pltandfonline.com These conjugates generally retain the ability to inhibit IMPDH, with antiproliferative activities comparable to that of mycophenolic acid itself. mostwiedzy.plcornell.edu

Chemo-enzymatic and Biosynthetic Approaches in Analog Generation

Chemo-enzymatic and biosynthetic strategies offer powerful tools for generating novel analogs of complex natural products like mycophenolic acid and its derivatives. These approaches can provide access to structures that are difficult to achieve through total chemical synthesis.

The biosynthesis of mycophenolic acid in fungi such as Penicillium brevicompactum is a well-studied pathway that provides a foundation for these approaches. nih.gov The process begins with the formation of 5-methylorsellinic acid by a nonreducing polyketide synthase (NRPKS) called MpaC. nih.gov This is followed by modifications catalyzed by a unique fused enzyme, MpaDE (a cytochrome P450 and hydrolase), to produce 5,7-dihydroxy-4-methylphthalide (B57823) (DHMP). nih.gov A crucial subsequent step involves the attachment of a farnesyl pyrophosphate (FPP) group to DHMP by a prenyltransferase, PgMpaA, followed by enzymatic cleavage of the prenyl side chain to form the characteristic seven-carbon carboxylic acid chain of MPA. nih.gov

Knowledge of this biosynthetic pathway opens avenues for generating novel analogs through genetic engineering of the producing organisms. By modifying the genes encoding the biosynthetic enzymes, it is possible to create new derivatives. Furthermore, isolated enzymes from this pathway can be used in vitro in combination with chemically synthesized precursors in a chemo-enzymatic approach. This allows for the specific modification of the MPA scaffold.

Late-stage functionalization using modern synthetic methods, such as electrochemical techniques, also represents a promising strategy for derivatization. beilstein-journals.org These methods can be applied to complex molecules like MPA to introduce new functional groups under mild conditions, potentially leading to the generation of novel analogs with altered biological profiles. beilstein-journals.org While direct chemo-enzymatic synthesis routes for this compound are not extensively documented, the combination of biosynthetic precursor generation and subsequent chemical modification represents a viable strategy for producing a diverse range of analogs.

Molecular Mechanisms of Action and Biological Targets

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Inhibition

MPHA, like its parent compound mycophenolic acid (MPA), is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanine (B1146940) nucleotide biosynthesis. nih.gov

IMPDH exists in two isoforms, Type I and Type II. mostwiedzy.pl While both isoforms are involved in the conversion of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), they differ in their expression patterns and regulation. mostwiedzy.pl Type I IMPDH is constitutively expressed in most cells, whereas Type II is upregulated in proliferating cells, such as activated lymphocytes and cancer cells. tandfonline.commostwiedzy.pl

MPA, the precursor to MPHA, is known to be a reversible and uncompetitive inhibitor of IMPDH. nih.govtandfonline.com It exhibits a slightly higher potency against the human IMPDH Type II isoform (with a Ki in the range of 7–14 nM) compared to the Type I isoform (Ki in the range of 11–33 nM). mostwiedzy.pltandfonline.com This preferential inhibition of the Type II isoform is considered a key factor in the immunosuppressive and potential anticancer effects of MPA and its derivatives. researchgate.net Mycophenolic hydroxamic acid, as a dual inhibitor of IMPDH and histone deacetylases, is also designed with the potential for selectivity towards IMPDH-II over IMPDH-I. mostwiedzy.pltandfonline.com

Table 1: Inhibitory Constants (Ki) of Mycophenolic Acid Against Human IMPDH Isoforms

| Isoform | Ki Range (nM) |

|---|---|

| IMPDH Type I | 11–33 |

| IMPDH Type II | 7–14 |

Data sourced from multiple studies and represents a general consensus range. mostwiedzy.pltandfonline.com

The inhibition of IMPDH by MPHA has a direct and significant impact on the de novo purine (B94841) biosynthesis pathway. researchgate.net This pathway is crucial for the synthesis of guanine nucleotides, which are essential for a variety of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism. nih.govmostwiedzy.pl

By blocking the conversion of IMP to XMP, MPHA effectively depletes the intracellular pools of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). nih.gov Lymphocytes are particularly susceptible to this depletion as they rely heavily on the de novo pathway for purine synthesis. nih.gov This selective depletion of guanine nucleotides in lymphocytes leads to an arrest of their proliferation, which is the basis for the immunosuppressive activity of these compounds. nih.gov The interruption of DNA and RNA synthesis due to reduced guanine nucleotide pools can also induce apoptosis in neoplastic cell lines. mostwiedzy.pl

Binding Kinetics and Specificity Towards IMPDH Isoforms (Type I and Type II)

Histone Deacetylase (HDAC) Inhibition

In addition to its effects on IMPDH, MPHA has been specifically designed to inhibit histone deacetylases (HDACs). This dual-inhibitory function is a key feature that distinguishes it from its parent compound, MPA. tandfonline.comjst.go.jp

HDAC enzymes are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression. researchgate.net They are broadly classified into different classes based on their homology. arkat-usa.org this compound derivatives have been shown to inhibit histone deacetylase activity. jst.go.jp Specifically, 6'-hydroxamic acid derivatives of MPA were found to inhibit tubulin-specific histone deacetylases. nih.gov Research on various hydroxamic acid-based inhibitors has demonstrated the potential for selective inhibition of different HDAC classes, which can influence their therapeutic applications. rsc.orgmdpi.com For instance, some hydroxamic acids show selectivity for HDAC6. arkat-usa.org

Table 2: HDAC Inhibition by this compound Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound (MPHA) | Histone Deacetylase | 1 |

| 7-O-acetyl this compound (7-O-Ac MPHA) | Histone Deacetylase | 0.9 |

| 7-O-lauroyl this compound (7-O-L MPHA) | Histone Deacetylase | 0.5 |

Data from a study on synthesized MPHA derivatives. jst.go.jp

The ability of MPHA to inhibit HDACs is attributed to its hydroxamic acid (-CONHOH) functional group. jst.go.jpethernet.edu.et The active site of HDAC enzymes contains a critical zinc ion (Zn2+) that is essential for their catalytic activity. biorxiv.orgwikipedia.org The hydroxamic acid moiety acts as a potent zinc-binding group (ZBG), chelating the zinc ion in the enzyme's active site. ethernet.edu.etnih.gov This interaction blocks the catalytic function of the enzyme, leading to the accumulation of acetylated histones and other proteins, which in turn alters gene expression. wikipedia.org The hydroxamic acid moiety is a common feature in many potent HDAC inhibitors, including the FDA-approved drug Vorinostat (suberoylanilide hydroxamic acid, SAHA). biorxiv.orgwikipedia.org

Differential Inhibition Across HDAC Classes

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activity

Beyond its enzymatic inhibition, mycophenolic acid has been identified as a latent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov PPARγ is a nuclear hormone receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. nih.gov

While the primary mechanism of MPA is IMPDH inhibition, its interaction with PPARγ represents a "hidden" biological property. nih.gov Activation of PPARγ can lead to the differentiation of various cell types, including cancer cells. For example, MPA has been shown to induce the differentiation of breast cancer cells into adipose-like cells. portlandpress.com This modulation of PPARγ activity suggests that MPHA could have effects on cellular differentiation and metabolism that are independent of its IMPDH and HDAC inhibitory functions. The activation of PPARγ by ligands can influence the transcription of genes involved in lipid and glucose metabolism. nih.gov

Influence on Cellular Signaling Pathways Beyond Primary Targets

This compound (MAHA) represents a significant evolution from its parent compound, mycophenolic acid (MPA). While MPA primarily exerts its effects through the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), MAHA possesses a dual mechanism of action by also targeting histone deacetylases (HDACs). nih.govtandfonline.comtandfonline.com This expanded activity profile allows MAHA to influence a broader range of cellular signaling pathways, leading to potent antiproliferative and pro-apoptotic outcomes. The modification of MPA's carboxyl group to a hydroxamic acid moiety confers this HDAC inhibitory function, positioning MAHA as a compound with enhanced anticancer potential. nih.govacs.org

Induction of Apoptotic Cascades

This compound and its derivatives are recognized for their ability to induce apoptosis, a critical mechanism in their anticancer activity. nih.govacs.org This pro-apoptotic effect stems from its dual inhibition of both IMPDH and HDAC. nih.gov

The parent compound, MPA, is known to induce apoptosis through several pathways. Its inhibition of IMPDH leads to the depletion of guanine nucleotides, which can trigger apoptosis in various cell types, including activated T-lymphocytes and certain cancer cells. nih.govbrieflands.com This process is often caspase-dependent, involving the activation of key executioner caspases like caspase-3 and the release of mitochondrial cytochrome C. brieflands.comaacrjournals.orgnih.gov Studies on MPA have shown it can induce apoptosis in multiple myeloma cells and islet cells through these caspase-dependent mechanisms. aacrjournals.orgnih.gov

MAHA inherits this foundational pro-apoptotic capability and enhances it through its function as an HDAC inhibitor. nih.govtandfonline.comtandfonline.com Histone deacetylase inhibitors are a class of compounds well-documented to induce apoptosis in cancer cells. nih.gov By inhibiting HDACs, MAHA can alter the expression of genes that regulate cell death, including downregulating anti-apoptotic proteins. nih.gov This combined assault—disrupting DNA synthesis via IMPDH inhibition and altering gene expression via HDAC inhibition—creates a powerful synergistic effect that robustly promotes apoptotic cascades in cancer cells. For instance, aminated heterocyclic derivatives of MPA, which include hydroxamic acids, are noted for their potential to decrease the expression of anti-apoptotic proteins and deactivate caspases, highlighting their potential in cancer chemotherapy. nih.gov

Table 1: Research Findings on Apoptosis Induction

| Compound | Cell Line(s) | Key Findings on Apoptosis | Citations |

|---|---|---|---|

| Mycophenolic Acid (MPA) | Multiple Myeloma Cells | Induces caspase-dependent apoptosis; associated with mitochondrial dysfunction and cytochrome C release. | aacrjournals.org |

| Mycophenolic Acid (MPA) | Pancreatic Islet Cells (HIT-T15) | Induces apoptosis via increased activation of JNK, ERK, and p38 MAPK pathways in a guanosine-dependent manner. | nih.gov |

| Mycophenolic Acid (MPA) | Human T-lymphocytes | Can induce apoptosis in activated T-lymphocytes, contributing to its immunosuppressive effects. | brieflands.com |

| Mycophenolic Acid (MPA) | Colon Cancer Cells (SW620) | Induces apoptosis through the caspase-3 pathway. | mdpi.com |

| Hydroxamic Acid Derivatives of MPA | General Cancer Cells | Inhibition of HDACs by these derivatives is a known mechanism for inducing apoptosis. | nih.govnih.gov |

Regulation of Cell Cycle Progression (e.g., G1/S phase arrest)

This compound effectively halts cell proliferation by intervening in the cell cycle, a mechanism shared with and expanded upon from its parent compound, MPA. Research demonstrates that MAHA and its derivatives are potent inhibitors of cell proliferation. tandfonline.comtandfonline.com

MPA is well-characterized as an agent that causes cell cycle arrest, primarily by depleting the intracellular pool of guanosine triphosphate (GTP) necessary for DNA synthesis. nih.govmostwiedzy.pl This depletion typically results in an arrest at the G1 or G1/S phase transition in lymphocytes and various cancer cell lines. nih.govaacrjournals.orgmostwiedzy.pl For example, MPA treatment of myeloma cells leads to a G1-S phase block, associated with the upregulation of cell cycle inhibitors like p21 and p27. aacrjournals.org Similarly, in colon cancer cells, MPA has been shown to arrest the cell cycle in the G1/S phase. mdpi.com Some studies have also reported an S-phase arrest in specific cell lines like human T lymphocytic and monocytic cells. nih.govnih.gov

MAHA's regulatory action on the cell cycle is amplified by its additional role as an HDAC inhibitor. nih.govtandfonline.com HDAC inhibitors are known to be potent inducers of cell cycle arrest, often by increasing the expression of cyclin-dependent kinase (CDK) inhibitors such as p21. nih.gov The dual inhibition of IMPDH and HDAC by MAHA provides two distinct points of pressure on the cell cycle machinery. The reduction in GTP pools slows the progression into S-phase, while the inhibition of HDACs alters the transcription of genes essential for cell cycle progression, ultimately leading to a halt in proliferation. nih.govmostwiedzy.pl Synthesized derivatives like 7-O-lauroyl this compound have shown potent inhibition of both HDACs and cell proliferation, with IC50 values as low as 0.5 µM and 1 µM, respectively. tandfonline.comtandfonline.com

Table 2: Research Findings on Cell Cycle Regulation

| Compound | Cell Line(s) | Effect on Cell Cycle | Citations |

|---|---|---|---|

| Mycophenolic Acid (MPA) | General | Causes cell cycle arrest in the G1 phase by reducing GTP levels. | mostwiedzy.pl |

| Mycophenolic Acid (MPA) | U2OS Cells | Induces p53-dependent G1 cell cycle arrest. | nih.gov |

| Mycophenolic Acid (MPA) | Multiple Myeloma Cells | Attenuates G1-S phase cell cycle progression; upregulates p21 and p27. | aacrjournals.org |

| Mycophenolic Acid (MPA) | Colon Cancer Cells (SW620) | Arrests the cell growth cycle in the G1/S phase. | mdpi.com |

| Mycophenolic Acid (MPA) | Androgen-independent Prostate Cancer (DU145) | Evokes replication arrest and accumulation of cells in the S-phase. | nih.gov |

| Mycophenolic Acid (MPA) | Human T lymphocytic (MOLT-4) and monocytic (THP-1, U937) cells | Arrests cell cycle in S phase. | nih.gov |

| Hydroxamic Acid Derivatives (General) | General Cancer Cells | Induce cell cycle arrest as a known mechanism of HDAC inhibitors. | nih.gov |

| This compound (MAHA) & derivatives | Not specified | Inhibit cell proliferation, with IC50 values for HDAC inhibition as low as 0.5 µM. | tandfonline.comtandfonline.com |

Preclinical Pharmacological Activities and Efficacy in Model Systems

Antiproliferative and Cytotoxic Effects in Cancer Cell Models

The modification of mycophenolic acid to create its hydroxamic acid derivative aims to enhance its anticancer potential. researchgate.net MPHA and its related analogues have been evaluated for their ability to inhibit cell growth and induce cytotoxicity across various cancer cell models. The dual inhibition of IMPDH and HDAC is a key strategy, as IMPDH is crucial for the de novo synthesis of guanine (B1146940) nucleotides required by rapidly proliferating tumor cells, and HDACs are critical epigenetic regulators often dysregulated in cancer. mostwiedzy.pltandfonline.com

Research has demonstrated the antiproliferative activity of mycophenolic hydroxamic acid and its derivatives. In one study, MPHA and two other analogues, 7-O-acetyl this compound and 7-O-lauroyl this compound, were synthesized and tested for their ability to inhibit HDACs and cell proliferation. tandfonline.comtandfonline.com All three compounds were effective, with 7-O-lauroyl this compound showing the most potent activity. tandfonline.com The cytotoxic effects were observed in HeLa cells, with IC₅₀ values for cell proliferation reported at 2 µM for MPHA, 1.5 µM for its 7-O-acetyl derivative, and 1 µM for its 7-O-lauroyl derivative. tandfonline.comtandfonline.com

While extensive data on MPHA across the full spectrum of malignancies listed is not detailed in the available literature, the parent compound MPA and its other derivatives have shown efficacy against a wide range of cancer cell lines, including leukemia, glioblastoma, and prostate cancer. researchgate.net For instance, benzyl-derived amides of MPA have demonstrated inhibitory properties in breast, prostate, and glioblastoma cell lines. tandfonline.com These findings support the exploration of MPA derivatives like MPHA as potential therapeutic agents for various cancers.

Table 1: Inhibitory Concentrations of this compound (MPHA) and Derivatives

This table summarizes the reported IC₅₀ values for MPHA and its analogues against cell proliferation and histone deacetylase (HDAC) activity.

| Compound | Cell Proliferation IC₅₀ (µM) | HDAC IC₅₀ (µM) |

| This compound (MPHA) | 2 | 1 |

| 7-O-acetyl this compound | 1.5 | 0.9 |

| 7-O-lauroyl this compound | 1 | 0.5 |

| Data sourced from Batovska et al. tandfonline.comtandfonline.com |

The induction of cell differentiation is a therapeutic strategy to reprogram cancer cells toward a less proliferative, more mature state. sci-hub.se Inhibitors of IMPDH, including the parent compound mycophenolic acid, have been shown to induce differentiation in several human cancer cell lines. researchgate.net For example, MPA treatment in 12 different human melanoma cell lines resulted in inhibited cell growth and increased melanin (B1238610) content, a marker of differentiation. researchgate.netnih.gov In the HO and SK-MEL-131 melanoma cell lines, MPA induced the formation of dendrite-like structures and increased tyrosinase activity. nih.gov Similarly, MPA was found to induce erythroid differentiation and hemoglobin accumulation in the K562 human erythroleukemia cell line. researchgate.netresearchgate.net

While direct studies focusing solely on the differentiation-inducing properties of this compound are not prominent, its activity as an HDAC inhibitor is significant in this context. tandfonline.comtandfonline.com HDAC inhibitors as a class are well-known for their ability to modify gene expression and promote differentiation in various cancer models. sci-hub.se Therefore, the dual-action mechanism of MPHA suggests it could possess differentiation-inducing capabilities.

The concept of creating hybrid molecules that target multiple pathways is a strategy to achieve enhanced or synergistic therapeutic effects. mostwiedzy.pl this compound exemplifies this approach. mostwiedzy.pl It was designed as a dual inhibitor of IMPDH and HDACs, combining the structural features of MPA with the zinc-binding hydroxamic acid group found in HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA). tandfonline.commostwiedzy.pl This design is intended to produce a greater antiproliferative effect than targeting either pathway alone. mostwiedzy.pl The parent compound, MPA, has also been noted to exhibit synergism with other agents, such as imatinib, in the context of chronic myelogenous leukemia. researchgate.net

Differentiation-Inducing Properties in Specific Cancer Cell Lines (e.g., K562, melanoma)

Immunomodulatory Properties in Non-Human and Cellular Models

The parent compound, MPA, is a well-established immunosuppressive agent. mostwiedzy.pl Derivatives like this compound, by retaining the core MPA structure, are also expected to possess immunomodulatory activities, which are further influenced by their additional HDAC-inhibiting function. tandfonline.com

The primary mechanism of MPA's immunosuppressive action is the selective, non-competitive, and reversible inhibition of IMPDH. frontiersin.orgnih.gov Lymphocytes, particularly activated T and B cells, are highly dependent on the de novo pathway of purine (B94841) synthesis for their proliferation, making them especially sensitive to IMPDH inhibition. frontiersin.orgnih.govufrgs.br By blocking this enzyme, MPA and its derivatives deplete the guanosine (B1672433) nucleotide pool, leading to cell cycle arrest and the inhibition of lymphocyte proliferation. mostwiedzy.plnih.gov In vitro studies confirm that MPA completely abrogates the proliferation of purified B cells and inhibits T cell responses to mitogenic stimulation. tandfonline.comnih.gov As MPHA contains the MPA pharmacophore, it inherently carries this IMPDH-inhibiting capability and its associated antiproliferative effects on lymphocytes. tandfonline.com

Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating immune responses. Modulating their maturation and function is a key aspect of immunosuppression. Studies using the parent compound, mycophenolic acid, have shown that it affects the maturation of DCs. nih.gov MPA treatment was found to impair the up-regulation of co-stimulatory molecules on DCs, although it also induced a mature phenotype for chemokine receptor expression. nih.gov Furthermore, MPA can inhibit the production of IL-12 by DCs while enhancing their production of IL-10. ufrgs.brd-nb.info This modulation of DC function contributes to the inhibition of allogeneic T cell responses. nih.gov

The impact of this compound specifically on DC differentiation is an area for further investigation. However, its dual mechanism is relevant, as HDAC inhibitors have also been shown to possess potent immunomodulatory and anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production by antigen-presenting cells. mdpi.com

Suppression of Lymphocyte (T and B cell) Proliferation in vitro

Antimicrobial Activities in Research Models

The parent compound, mycophenolic acid, is known to possess a broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. researchgate.net Research into its derivatives, such as this compound, aims to build upon these inherent characteristics.

Antifungal Properties

While mycophenolic acid, the precursor to this compound, is recognized for its antifungal capabilities, specific studies detailing the antifungal properties of this compound in research models are not extensively available in the reviewed literature. researchgate.net The antifungal action of mycophenolic acid is attributed to its inhibition of IMPDH, an enzyme present in fungi, thereby depriving them of essential guanine nucleotides for growth and replication. It is hypothesized that this compound, as a derivative, may exert similar effects, though direct experimental evidence from dedicated antifungal studies is limited.

Antibacterial Properties

Similar to its antifungal profile, the antibacterial activity of this compound is inferred primarily from the known properties of mycophenolic acid. researchgate.net The parent compound's ability to inhibit bacterial growth is linked to the disruption of the guanine nucleotide synthesis pathway through IMPDH inhibition. While structure-activity relationship studies have been conducted on derivatives of mycophenolic acid, including the hydroxamic acid form, detailed data from specific antibacterial assays, such as the determination of minimum inhibitory concentrations (MICs) against various bacterial strains, are not prominently reported in the available scientific literature.

Antiviral Properties

Mycophenolic acid and its derivatives have garnered attention for their potential antiviral activities, particularly against viruses that rely on the host cell's machinery for replication. researchgate.net The inhibition of IMPDH by these compounds can deplete the intracellular pool of guanine nucleotides, which is essential for viral nucleic acid synthesis. Structural modifications of mycophenolic acid have been explored to enhance its antiviral efficacy. researchgate.net this compound has been synthesized and studied as a dual inhibitor of both IMPDH and histone deacetylases (HDACs), enzymes that can be involved in viral gene expression and replication. researchgate.net Despite this mechanistic rationale, specific research findings detailing the direct antiviral effects of this compound in various viral replication models are not extensively documented.

Antiparasitic Activity in Protozoan Models (e.g., Trypanosoma congolense)

Significant research has been conducted on the activity of mycophenolic acid and its derivatives against protozoan parasites, such as Trypanosoma congolense, a causative agent of animal African trypanosomiasis. These parasites are incapable of synthesizing purine nucleotides de novo and are therefore dependent on a salvage pathway, making enzymes in this pathway attractive drug targets. researchgate.net

Mycophenolic acid has been shown to inhibit the proliferation of T. congolense. researchgate.net A study evaluating the trypanocidal activity of mycophenolic acid and its derivatives demonstrated that concentrations of less than 1 µM were sufficient to completely inhibit the proliferation of the parasite. researchgate.net This effect is linked to the inhibition of the parasite's IMPDH.

In a structure-activity relationship study, this compound (referred to in the study as MPHA) was among the derivatives of mycophenolic acid synthesized and evaluated for their biological activities. researchgate.net While the study focused on the inhibitory activity against human IMPDH and antiproliferative effects on human cell lines, it provides context for the potential of such derivatives in targeting the analogous enzyme in parasites.

The following table presents data on the trypanocidal activity of mycophenolic acid and some of its derivatives against the bloodstream form of T. congolense at a concentration of 1 µg/ml.

| Compound | Inhibition Rate (%) at 1 µg/ml |

| Mycophenolic acid (MPA) | 98.29 ± 1.13 |

| Derivative 2 | 94.46 ± 3.89 |

| This compound (MPHA) | 1.45 ± 10.94 |

| Derivative 4 | 98.87 ± 0.78 |

| Derivative 6 | 1.45 ± 10.94 |

| Derivative 8 | 3.59 ± 14.06 |

| Derivative 10 | 3.15 ± 8.43 |

| Derivative 12 | 3.03 ± 12.91 |

| Data from a study on the trypanocidal activity of MPA and its derivatives. researchgate.net |

The data indicates that at the tested concentration, this compound itself did not exhibit strong trypanocidal activity compared to the parent compound, mycophenolic acid, and some other derivatives. researchgate.net This highlights the importance of the specific chemical modifications in determining the antiparasitic efficacy of mycophenolic acid derivatives.

Structure Activity Relationship Sar Studies and Rational Drug Design

Correlations Between Chemical Structure and IMPDH Inhibitory Potency

The inhibitory potency of mycophenolic acid (MPA) and its derivatives against IMPDH is intricately linked to their chemical structures. The core structure of MPA, featuring a phthalide (B148349) ring connected to a hex-4-enoate side chain, provides the foundational scaffold for interaction with the enzyme. mostwiedzy.plpg.edu.pl Key functional groups on this scaffold are crucial for its inhibitory activity. nih.gov

Studies have shown that the carboxylic acid group at the end of the side chain is vital for binding to the IMPDH active site, forming a critical hydrogen bond with Ser276. mostwiedzy.pl Similarly, the phenolic hydroxyl group and the lactone ring of the phthalide moiety interact with key amino acid residues such as Gln441, Thr333, and Gly326. tandfonline.com

Modifications to the MPA structure have provided valuable insights into the SAR for IMPDH inhibition. For instance, converting the carboxylic acid to a hydroxamic acid to create MAHA retains potent IMPDH inhibitory activity, with a reported Ki value of 30 nM. nih.govacs.org This indicates that the hydroxamic acid group can effectively mimic the interactions of the original carboxylic acid within the enzyme's active site. However, modifications at the C-5, C-7, and C-6' positions of the MPA molecule have been shown to be important for inhibitory activity, though they have not significantly improved specificity for the IMPDH II isoform over IMPDH I. nih.gov

Impact of Substitutions on HDAC Inhibitory Activity

A key feature of mycophenolic hydroxamic acid is its ability to inhibit histone deacetylases, a property not observed in the parent compound, mycophenolic acid. uea.ac.ukjst.go.jp This activity is conferred by the hydroxamic acid moiety (-CONHOH), which acts as a zinc-binding group (ZBG) that chelates the zinc ion in the active site of HDAC enzymes. uea.ac.ukmdpi.com

The structure of the rest of the molecule also influences HDAC inhibitory potency. Research on various hydroxamic acid derivatives of MPA has revealed that substitutions at different positions can modulate this activity. For example, a derivative with a lauroyloxy group at the C-7 position exhibited potent HDAC inhibition with an IC50 value of 0.5 μM. acs.org This suggests that the nature and position of substituents on the phthalide ring can significantly impact the compound's interaction with HDACs. The linker region connecting the zinc-binding group to the "cap" structure (in this case, the modified phthalide ring) also plays a role in determining potency and isoform selectivity. mdpi.com

Interactive Table: HDAC Inhibitory Activity of Mycophenolic Acid Derivatives

| Compound | Substitution | HDAC Inhibitory Activity (IC50) |

|---|---|---|

| This compound (MAHA) | Hydroxamic acid at C-6' | 5.0 µM nih.gov |

Influence of Molecular Modifications on Cellular Permeability and Bioactivity

A key finding is that demethylation of the 5-methoxy group on the phthalide ring leads to increased hydrophilicity, which in turn diminishes cell permeability. mostwiedzy.plnih.gov This highlights the delicate balance between water solubility and lipid solubility required for effective cellular uptake.

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into the structure-activity relationships of molecules like this compound.

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mostwiedzy.pl In the context of this compound, docking simulations have been instrumental in visualizing and understanding its binding modes within the active sites of both IMPDH and HDACs.

For IMPDH, docking studies have confirmed the crucial hydrogen bonding interactions between the hydroxamic acid group and key residues like Ser276. acs.org These simulations help in rationalizing the observed inhibitory potencies of different derivatives. By comparing the docking scores and binding poses of various analogs, researchers can predict which modifications are likely to enhance or diminish binding affinity. For example, docking studies of novel amide derivatives of MPA against the IMPDH enzyme (PDB code: 1JR1) have been used to rationalize their immunosuppressive activities. tandfonline.commostwiedzy.pl

Molecular Dynamics and Ligand-Based Design Strategies

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations can provide insights into the stability of the ligand-protein complex and the subtle conformational changes that occur upon binding. This information is crucial for understanding the thermodynamic and kinetic aspects of drug-target interactions.

Ligand-based drug design strategies, on the other hand, are employed when the 3D structure of the target protein is unknown or when researchers want to build upon the knowledge of existing active compounds. researchgate.net These methods involve creating a pharmacophore model based on the common structural features of a series of active molecules. This model can then be used to virtually screen large compound libraries to identify new potential inhibitors. For this compound and its analogs, ligand-based approaches can help in identifying the key chemical features required for dual IMPDH and HDAC inhibition.

Design and Evaluation of Dual-Targeting this compound Derivatives

The ability of this compound to inhibit both IMPDH and HDACs has paved the way for the rational design of dual-targeting inhibitors with potentially enhanced therapeutic efficacy, particularly in cancer treatment. nih.govmostwiedzy.pl The concept is that simultaneously targeting two distinct and crucial cellular pathways could lead to synergistic effects and overcome drug resistance. researchgate.net

The design of such dual-targeting derivatives often involves a "merged" or "linked" pharmacophore approach. researchgate.net In the case of MAHA, the mycophenolic acid scaffold serves as the IMPDH-targeting pharmacophore, while the hydroxamic acid acts as the HDAC-targeting zinc-binding group. uea.ac.ukmostwiedzy.pl

Several studies have focused on synthesizing and evaluating novel dual-targeting inhibitors based on the MAHA scaffold. For instance, modifications to the linker region or the cap group can be made to optimize the potency and selectivity for both targets. tandfonline.com The evaluation of these new compounds typically involves in vitro enzyme assays to determine their IC50 or Ki values against both IMPDH and various HDAC isoforms. nih.gov Cellular assays are then used to assess their antiproliferative and differentiation-inducing effects on cancer cell lines. nih.gov The goal is to identify compounds that exhibit a balanced and potent inhibition of both targets, leading to superior anticancer activity compared to single-target agents.

Interactive Table: Inhibitory Activities of Dual-Targeting Derivatives

| Compound | Target | Inhibitory Activity |

|---|---|---|

| This compound (MAHA) | IMPDH | Ki = 30 nM nih.gov |

| HDAC | IC50 = 5.0 µM nih.gov | |

| SAHA analogue 14 | IMPDH | Ki = 1.7 µM nih.gov |

Research Methodologies and Analytical Techniques for Investigation

In Vitro Enzyme Inhibition Assays (e.g., spectrophotometric, fluorescent)

The inhibitory potential of mycophenolic hydroxamic acid (MPHA) against specific enzymes is a primary focus of its investigation. In vitro enzyme inhibition assays are fundamental to characterizing its mechanism of action. MPHA has been identified as a dual inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH) and histone deacetylases (HDACs). mostwiedzy.plnih.gov

Spectrophotometric assays are commonly employed to determine the extent of enzyme inhibition. For instance, the inhibitory activity of MPHA and its analogs against human IMPDH1 and IMPDH2 is evaluated by monitoring the enzymatic reaction at varying concentrations of the inhibitor. nih.gov The assay measures the initial velocity of the enzyme, and the data is used to calculate key inhibitory parameters. acs.org

One study detailed the synthesis of MPHA and its derivatives, which were then tested for their ability to inhibit HDAC. These compounds, including MPHA, demonstrated inhibitory activity against HDAC with IC50 values in the micromolar range. tandfonline.comoup.comtandfonline.com Specifically, MPHA inhibited HDAC with an IC50 value of 1 µM. tandfonline.comoup.com Further research found that MPHA inhibits both IMPDH with a Ki of 30 nM and HDAC with an IC50 of 5.0 µM. nih.gov

Table 1: In Vitro Enzyme Inhibition Data for this compound (MPHA) and its Derivatives

| Compound | Target Enzyme | Inhibition Metric | Value |

|---|---|---|---|

| This compound (MPHA) | HDAC | IC50 | 1 µM tandfonline.comoup.com |

| 7-O-acetyl this compound | HDAC | IC50 | 0.9 µM tandfonline.comoup.com |

| 7-O-lauroyl this compound | HDAC | IC50 | 0.5 µM tandfonline.comoup.com |

| This compound (MPHA) | IMPDH | Ki | 30 nM nih.gov |

| This compound (MPHA) | HDAC | IC50 | 5.0 µM nih.gov |

This table presents data on the in vitro enzyme inhibitory activity of this compound (MPHA) and its derivatives against Histone Deacetylase (HDAC) and Inosine Monophosphate Dehydrogenase (IMPDH).

Cell-Based Assays

Cell-based assays are crucial for understanding the cytostatic and cytotoxic effects of MPHA. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. acs.orgtandfonline.com This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

In studies involving MPHA and its derivatives, human cancer cell lines such as HeLa (cervical carcinoma) and various osteosarcoma cell lines are treated with the compounds for a specified period, typically 72 hours. acs.orgtandfonline.com The concentration of the compound that inhibits cell proliferation by 50% (IC50) is then determined. For example, MPHA was found to inhibit the proliferation of HeLa cells with an IC50 value of 2 µM. tandfonline.comoup.com Similarly, a derivative, 7-O-lauroyl this compound, showed even more potent antiproliferative activity with an IC50 of 1 µM. tandfonline.comoup.com Another study reported that MPHA had an IC50 of 4.8 µM as an antiproliferation agent, which was more potent than its parent compound. nih.gov

Other cell lines used in proliferation assays for related compounds include the L-518Y lymphoma cell line. nih.gov The XTT assay, which is similar to the MTT assay, has also been used to determine the IC50 values of mycophenolic acid derivatives in T-Jurkat and peripheral blood mononuclear cells (PBMCs). researchgate.net

Table 2: Cell Proliferation Inhibition by this compound (MPHA) and Derivatives

| Compound | Cell Line | Assay | IC50 Value |

|---|---|---|---|

| This compound (MPHA) | HeLa | MTT | 2 µM tandfonline.comoup.com |

| 7-O-acetyl this compound | HeLa | MTT | 1.5 µM tandfonline.comoup.com |

| 7-O-lauroyl this compound | HeLa | MTT | 1 µM tandfonline.comoup.com |

| This compound (MAHA) | Not specified | Not specified | 4.8 µM nih.gov |

This table summarizes the results of cell proliferation assays for this compound (MPHA) and its derivatives, indicating their potency in inhibiting the growth of HeLa cells.

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. It is instrumental in investigating how MPHA affects the cell cycle and induces apoptosis (programmed cell death).

For cell cycle analysis, cells treated with the compound are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). nih.govbiorxiv.org The fluorescence intensity of the stained cells is then measured by a flow cytometer, which allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M). Studies on the parent compound, mycophenolic acid (MPA), have shown that it can cause an arrest in the S phase of the cell cycle in various cell lines, including human T-lymphocytic and monocytic cell lines. nih.gov It has also been shown to induce a G1-S phase block in multiple myeloma cells. aacrjournals.org

To detect apoptosis, cells are often stained with Annexin V-FITC and propidium iodide (PI). researchgate.netnih.gov Annexin V binds to phosphatidylserine, which is exposed on the outer surface of the cell membrane during the early stages of apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late-stage apoptosis or necrosis. biorxiv.org This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Flow cytometric analysis of multiple myeloma cells treated with mycophenolate mofetil (a prodrug of MPA) has demonstrated a dose-dependent increase in apoptosis. aacrjournals.org

To understand the molecular mechanisms underlying the effects of MPHA, researchers perform gene expression analysis. This helps to identify how the compound modulates the expression of specific genes related to its targets, such as those involved in cell cycle regulation and apoptosis.

One of the known mechanisms of action for derivatives of mycophenolic acid is the inhibition of histone deacetylases (HDACs). nih.gov HDAC inhibitors are known to alter gene expression by inducing hyperacetylation of histones, which leads to a more open chromatin structure and allows for the transcription of various genes, including tumor suppressor genes.

While specific gene expression studies on MPHA are not detailed in the provided context, research on its parent compound and its derivatives provides insights. For instance, hydroxamic acid analogs of MPA were found to induce the hyperacetylation of tubulin, which is a target of HDAC6. tandfonline.com This suggests that these compounds can modulate the expression or activity of proteins involved in microtubule stability. The investigation of changes in the expression levels of anti-apoptotic proteins and the activation of caspases are also relevant areas of gene expression analysis for these compounds. nih.gov

Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection

Preclinical In Vivo Efficacy Studies in Animal Models (e.g., murine cancer models, immune-mediated disease models)

Preclinical in vivo studies in animal models are essential for evaluating the therapeutic potential and efficacy of a compound before it can be considered for human trials. For compounds like MPHA, these studies would typically involve murine (mouse) cancer models and models of immune-mediated diseases.

While specific in vivo studies for MPHA are not extensively detailed in the search results, the efficacy of its parent compound, mycophenolic acid (MPA), and its derivatives has been investigated in various animal models. For example, derivatives of MPA have been shown to be more effective than MPA itself against Ehrlich solid carcinoma and L-1210 leukemia in mice. nih.gov Mycophenolate mofetil (MMF), a prodrug of MPA, has demonstrated efficacy in xenograft tumors established from various human cancer cell lines, including glioblastoma, leukemia, lymphoma, pancreatic adenocarcinoma, and colon adenocarcinoma. researchgate.net

In the context of immune-mediated diseases, MMF has been studied in animal models of systemic lupus erythematosus, autoimmune glomerulonephritis, diabetes mellitus, and experimental autoimmune uveoretinitis. nih.gov Furthermore, the clinical utility of MPA is being explored for treating immune-mediated diseases in dogs. nih.gov Nanoparticle formulations of MPA have been evaluated in a mouse model of imiquimod-induced psoriasis-like skin inflammation, demonstrating robust therapeutic effects. thno.org These studies provide a strong rationale for conducting similar preclinical in vivo efficacy studies with MPHA to assess its potential as an anticancer or immunosuppressive agent.

Analytical Techniques for Compound Quantification and Characterization in Research

Accurate quantification and characterization of MPHA are critical for all aspects of its research, from synthesis to in vivo studies. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of MPHA and its related compounds. HPLC methods, often coupled with UV detection, are used to analyze the purity of synthesized compounds and to measure their concentrations in biological matrices like plasma. nih.gov For instance, a simple HPLC-UV method has been developed for the routine monitoring of MPA in human plasma, involving protein precipitation followed by isocratic separation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers greater sensitivity and selectivity compared to HPLC-UV. waters.com This technique is particularly useful for quantifying low concentrations of the compound in complex biological samples and can reduce the time required for sample preparation. waters.com

Spectrophotometry is also used for the quantification of mycophenolic acid, for example, through the formation of a colored complex with iron (III) and o-phenanthroline, which can be measured at a specific wavelength. scholarsresearchlibrary.com

For the characterization of the chemical structure of newly synthesized MPHA derivatives, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. These methods provide detailed information about the molecular structure, confirming the identity and purity of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of mycophenolic acid and its derivatives in various biological matrices. foliamedica.bgsemanticscholar.org HPLC methods, often coupled with ultraviolet (UV) detection, provide the necessary sensitivity and specificity to distinguish MPA from its metabolites. waters.com

Several validated HPLC methods have been developed for the determination of MPA in human plasma. foliamedica.bgsemanticscholar.orgmedpharmres.com A common approach involves protein precipitation to remove interfering plasma proteins, followed by chromatographic separation on a C18 reversed-phase column. foliamedica.bgsemanticscholar.orgmedpharmres.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an acidic aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.5), which ensures the protonation of the acidic compounds and improves their retention and separation on the nonpolar stationary phase. foliamedica.bgsemanticscholar.org Detection is commonly performed at a wavelength of 215 nm or 254 nm. foliamedica.bgmedpharmres.com

The run times for these HPLC methods can vary, with some methods achieving separation in approximately 6 minutes, while others may take up to 15 minutes. semanticscholar.orgmedpharmres.com The linearity of these assays is typically established over a clinically relevant concentration range, for instance, from 0.25 to 50 µg/mL or 0.2 to 100 µg/mL, with high correlation coefficients (r > 0.999) indicating a strong linear relationship between concentration and detector response. foliamedica.bgsemanticscholar.orgmedpharmres.com The lower limit of quantification (LLOQ) for MPA using HPLC-UV is often around 0.25 µg/mL. medpharmres.com

While HPLC-UV is a robust and widely used technique, it can be subject to interference from other compounds present in complex biological samples. waters.com To enhance specificity, HPLC is frequently coupled with more selective detection methods like mass spectrometry.

Table 1: Example of HPLC Parameters for Mycophenolic Acid Analysis

| Parameter | Condition |

| Chromatographic System | Agilent Technologies 1200 DAD foliamedica.bg |

| Column | LiChrosphere® select B C18 analytical column foliamedica.bg |

| Mobile Phase | 45:55 (v/v) acetonitrile-buffer phosphate, pH 2.5 foliamedica.bg |

| Flow Rate | 1.0 mL/min foliamedica.bg |

| Column Temperature | 30°C foliamedica.bg |

| Detection Wavelength | 215 nm foliamedica.bg |

| Sample Preparation | Protein precipitation with acetonitrile foliamedica.bg |

Mass Spectrometry (MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), offers superior selectivity and sensitivity for the analysis of mycophenolic acid and its derivatives compared to HPLC with UV detection. waters.com This technique is instrumental in identifying and quantifying compounds based on their mass-to-charge ratio (m/z).

In the analysis of MPA, electrospray ionization (ESI) is a commonly used ionization technique, which can be operated in either positive or negative ion mode. waters.comtandfonline.com In positive ESI, MPA readily forms protonated molecules [M+H]+ and ammoniated molecules. waters.com Fragmentation of the protonated molecule yields a single intense product ion, which is highly specific for MPA. waters.com This specificity allows for the use of high-throughput "generic" HPLC methods with shorter run times (e.g., approximately 2 minutes) because the mass spectrometer can selectively detect the target compound even in complex mixtures. waters.com

The sensitivity of LC-MS/MS methods for MPA is significantly greater than that of LC-UV methods. waters.com For instance, LC-MS/MS can detect as little as 10 pg of MPA on-column, compared to 300 pg for HPLC-UV. waters.com This increased sensitivity allows for the processing of smaller plasma volumes. waters.com

MS is also crucial for the structural elucidation of metabolites. For example, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) has been used to identify mycophenolic acid-β-glucuronide (MPA-G), a major metabolite of MPA. nih.gov The high-resolution mass measurement provided by FTICR-MS allows for the determination of the elemental composition of the molecule and its fragments. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of mycophenolic acid and its derivatives, including this compound. nih.govresearchgate.net While HPLC and MS can provide information about the presence and quantity of a compound, NMR provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. nih.gov

Both one-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments are employed. ¹H NMR provides information about the different types of protons in a molecule and their chemical environment. researchgate.net For MPA, the ¹H NMR spectrum shows characteristic signals for the methyl groups, methoxy (B1213986) group, aliphatic methylenes, and the methine group. researchgate.net

¹³C NMR provides information about the carbon skeleton of the molecule. wjgnet.com The chemical shifts of the carbon atoms can be used to identify the different functional groups present in the molecule. wjgnet.com

2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), are used to establish the connectivity between different atoms in the molecule. nih.govbeilstein-journals.org For instance, HMBC experiments can identify long-range couplings between protons and carbons, which was crucial in confirming the structure of MPA-G by establishing the connection between the aromatic ring of MPA and the sugar moiety of the glucuronide. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Mycophenolic Acid (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-7' | 1.78 (s, 3H) | - |

| H-9 | 2.13 (s, 3H) | - |

| H-8 | 3.74 (s, 3H) | - |

| H-3a'/H-3b' | 2.38-2.47 (m, 2H) | - |

| H-2' | 2.24-2.32 (m, 2H) | - |

| H-6' | 3.37 (br d, 2H) | - |

| H-3 | 5.18 (br s, 2H) | - |

| H-5' | 5.23-5.28 (m, 1H) | - |

| Note: Data is illustrative and based on published spectra. researchgate.net |

Pharmacokinetic and Pharmacodynamic Investigations in Research Models (non-human)

Preclinical research models are essential for understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound and its parent compound, MPA, before human trials.

Absorption and Distribution in Animal Models

Studies in animal models, such as rats and dogs, have provided valuable insights into the absorption and distribution of mycophenolic acid. Following oral administration of mycophenolate mofetil (MMF), a prodrug of MPA, it is rapidly absorbed and hydrolyzed to MPA. auburn.edunih.gov In dogs, mean MPA concentrations increase rapidly, with high plasma concentrations observed as early as 45 minutes post-dose. frontiersin.org The oral bioavailability of MPA after MMF administration is high, ranging from 80.7% to 94%. nih.govnih.gov

A secondary peak in plasma MPA concentration is often observed 6 to 12 hours after oral administration, which is indicative of enterohepatic circulation. pharmgkb.org This process involves the excretion of the glucuronidated metabolite (MPAG) in the bile, followed by de-glucuronidation by gut bacteria and reabsorption of the parent MPA. nih.govpharmgkb.org

MPA is highly bound to plasma proteins, primarily albumin. nih.govnih.gov In dogs and cats, MPA is more than 90% bound to plasma proteins. nih.gov Specifically, the mean extent of binding in dogs is 96% and in cats is 92%. nih.gov This high degree of protein binding means that only a small fraction of the drug in the plasma is free (unbound) and pharmacologically active. The volume of distribution at steady state for MPA is reported to be 54 L. drugbank.com

Metabolism and Excretion Pathways in Preclinical Species

The primary metabolic pathway for MPA in preclinical species, as in humans, is glucuronidation. nih.govcore.ac.uk This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes, which are present in the liver, intestine, and kidneys. nih.govnih.gov The major metabolite formed is the pharmacologically inactive 7-O-mycophenolic acid glucuronide (MPAG). nih.govnih.gov A minor but pharmacologically active metabolite, an acyl-glucuronide, is also formed. nih.govdrugbank.com

Studies in Eisai hyperbilirubinemic rats, which have a compromised ability to transport organic anions, have demonstrated the role of the multidrug resistance-associated protein 2 (MRP2) in the biliary excretion of MPAG. pharmgkb.org This transporter is located on the canalicular membrane of hepatocytes and is responsible for pumping MPAG into the bile. pharmgkb.org

Excretion of MPA and its metabolites occurs primarily through the urine. nih.govpharmgkb.org The majority of the administered dose is excreted as MPAG (around 87%), with only a negligible amount excreted as unchanged MPA (<1%). pharmgkb.org Renal excretion of MPAG involves active tubular secretion. nih.gov

Hydroxamic acid derivatives, in general, can be metabolized by arylesterases and carboxylesterases, which are present in rodent blood. researchgate.net This can lead to poor stability and high plasma clearance in these species, a factor to consider in the preclinical development of this compound. researchgate.net

Correlation of Exposure with Biological Response in Models

Establishing a relationship between drug exposure (pharmacokinetics) and the biological response (pharmacodynamics) is a critical step in drug development. kochi.lg.jp For MPA, the primary pharmacodynamic effect is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), which leads to the suppression of lymphocyte proliferation. nih.govdrugbank.com

In animal models, a clear concentration-dependent inhibition of T-cell proliferation by MPA has been observed. frontiersin.org Studies in healthy beagle dogs have shown that MPA plasma concentrations above 600 ng/mL are required to achieve at least 50% inhibition of T-cell proliferation. frontiersin.org This provides a target concentration for maintaining therapeutic efficacy.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is used to quantitatively describe the relationship between drug concentration and its effect over time. In Nagase analbuminemic rats, a model for hypoalbuminemia, PK/PD modeling demonstrated that the free (unbound) MPA concentration is a better biomarker for the immunosuppressive effect of MPA than the total concentration. nih.gov This is because the free drug is the portion that can interact with the target enzyme. The half-maximal inhibitory concentration (IC₅₀) based on free MPA was estimated to be 163 ng/mL in these rats. nih.gov

These models allow for simulations to predict the effect of different dosing regimens and to understand the impact of physiological factors, such as protein binding, on the drug's efficacy. nih.gov For instance, simulations have shown that the area under the IMPDH activity-time curve decreases non-linearly as the free fraction of MPA increases. nih.gov This highlights the importance of considering the unbound drug concentration when individualizing therapy, especially in conditions where protein binding may be altered.

Future Directions and Advanced Research Perspectives

Exploration of Novel Biological Targets and Mechanisms of Action

While MPA is a well-known selective, reversible, and uncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, Mycophenolic Hydroxamic Acid (MPHA) has been shown to possess dual inhibitory functions. nih.govtandfonline.comacs.org This dual-action is a significant area of advanced research.

A key novel mechanism of MPHA is its activity as a histone deacetylase (HDAC) inhibitor. tandfonline.com This was a deliberate design strategy, converting the carboxylic acid moiety of MPA into a hydroxamic acid, a known zinc-binding group effective for HDAC inhibition. sci-hub.se Preclinical studies have demonstrated that MPHA inhibits both IMPDH and HDACs. tandfonline.com Specifically, MPHA was found to inhibit IMPDH with a Ki of 30 nM and HDACs with an IC50 of 5.0 µM. sci-hub.se This dual inhibition is of particular interest because both IMPDH and HDACs are overexpressed in many cancer types, making them viable targets for anticancer therapies. acs.orgnih.govresearchgate.net

Furthermore, research has shown that MPHA and its analogs can induce the hyperacetylation of tubulin, suggesting a potential effect on microtubule dynamics, a mechanism distinct from the histone hyperacetylation typically associated with HDAC inhibitors. tandfonline.com The parent compound, MPA, has also been identified as a latent agonist of the nuclear hormone receptor PPARγ, though the direct translation of this activity to MPHA is still an area for exploration. tandfonline.com

Table 1: Comparative Inhibitory Activities of this compound (MPHA)

| Target Enzyme | MPHA Inhibitory Concentration |

|---|---|

| Inosine Monophosphate Dehydrogenase (IMPDH) | Ki = 30 nM |

Development of Next-Generation this compound Analogs with Enhanced Selectivity

To refine the therapeutic potential of MPHA, researchers have synthesized and evaluated a series of next-generation analogs. The primary goal is to enhance selectivity and potency for specific biological targets. Modifications have been focused on the 7-hydroxyl group of the MPHA structure. tandfonline.com

Analogs such as 7-O-acetyl this compound (7-O-Ac MPHA) and 7-O-lauroyl this compound (7-O-L MPHA) have been developed. These modifications have led to improved HDAC inhibitory activity. tandfonline.com For instance, 7-O-L MPHA demonstrated the most potent HDAC inhibition with an IC50 value of 0.5 µM, a significant increase in potency compared to the parent MPHA. tandfonline.comacs.orgnih.gov These findings suggest that modifying the 7-position can modulate the biological activity, potentially leading to analogs with enhanced selectivity for HDACs over IMPDH or even isotype-specific HDAC inhibition. tandfonline.com The development of such selective agents is valuable for their potential as therapeutic agents with fewer off-target effects. tandfonline.com

Table 2: HDAC Inhibitory Activity of MPHA Analogs

| Compound | HDAC IC50 (µM) |

|---|---|

| This compound (MPHA) | 1.0 |

| 7-O-acetyl MPHA | 0.9 |

| 7-O-lauroyl MPHA | 0.5 |

Integration with Combination Therapies in Preclinical Disease Models

The dual inhibitory nature of MPHA against both IMPDH and HDACs inherently positions it as a single-agent combination therapy. sci-hub.se This polypharmacology is a desirable trait, as targeting multiple pathways simultaneously can lead to synergistic effects and potentially overcome drug resistance. researchgate.net The rationale for combining an IMPDH inhibitor with an HDAC inhibitor is strong; both targets are implicated in cancer cell proliferation, survival, and angiogenesis. researchgate.netresearchgate.net

While direct preclinical studies combining MPHA with other distinct therapeutic agents are still emerging, the broader field of epigenetics provides a strong precedent. HDAC inhibitors are frequently studied in combination with other anticancer drugs, including chemotherapy and other targeted agents, often resulting in enhanced efficacy. researchgate.nettaylorandfrancis.com For instance, preclinical studies involving the parent compound, MPA, delivered via liposomes in combination with quercetin (B1663063) (an inhibitor of MPA's metabolic breakdown) have shown improved anticancer effects in breast cancer models. nih.gov This suggests that similar combination strategies could be highly effective for MPHA, potentially allowing for lower, less toxic doses while achieving a significant therapeutic outcome.

Application of this compound as a Chemical Probe for Uncovering Biological Pathways

Isotype-specific HDAC inhibitors are considered valuable tools as chemical probes to dissect the biological functions of individual HDAC enzymes. tandfonline.com Given that MPHA and its analogs exhibit HDAC inhibitory activity, they hold potential for use as chemical probes. By using these compounds to selectively inhibit HDACs, researchers can investigate the downstream effects on gene expression and cellular pathways, thereby uncovering the specific roles of these enzymes in health and disease. tandfonline.com

While MPHA itself is a pan-HDAC inhibitor, the development of more selective analogs could yield powerful research tools. tandfonline.com A related area of research has seen the development of a fluorescent probe based on a mycophenolic acid precursor for the intracellular detection of hydrogen peroxide (H2O2) in living cells and model organisms. rsc.org This demonstrates the adaptability of the mycophenolic acid scaffold for creating sophisticated molecular tools to investigate biological processes. The application of a tool like MPHA, which perturbs both purine (B94841) synthesis and histone acetylation, could be particularly insightful for studying the interplay between cellular metabolism and epigenetic regulation.

Addressing Resistance Mechanisms in Preclinical Models

Understanding and overcoming drug resistance is a critical aspect of cancer therapy development. For MPHA, resistance mechanisms are likely to overlap with those observed for its parent compound, MPA, and other HDAC inhibitors.

A primary mechanism of resistance to MPA in preclinical models of colorectal cancer is its rapid metabolic inactivation through glucuronidation. nih.gov The formation of the inactive 7-O-glucuronide, catalyzed by UDP-glucuronosyl transferases, limits the effective concentration of the drug within cancer cells. nih.gov Cells with high glucuronidation capacity show markedly lower sensitivity to MPA's antiproliferative effects. nih.gov It is highly probable that MPHA, which retains the 7-hydroxyl group, would be susceptible to the same metabolic inactivation, representing a key potential resistance mechanism. The development of analogs modified at the 7-position, as discussed in section 7.2, could be a strategy to circumvent this metabolic liability. tandfonline.com

Another potential resistance mechanism, observed in a protozoan parasite model against MPA, involves the parasite altering its purine salvage pathways to bypass the need for IMPDH, thus rendering the inhibitor ineffective. sci-hub.se While this is a distinct biological system, it highlights the potential for cancer cells to adapt their metabolic pathways to survive treatment with IMPDH inhibitors like MPHA.

Utilization in Advanced Drug Delivery Systems Research (preclinical)

The therapeutic efficacy of compounds like MPHA can be significantly enhanced through advanced drug delivery systems. These systems aim to improve bioavailability, target the drug to specific tissues, and reduce systemic toxicity. nih.govnih.govnih.gov Preclinical research on the parent compound, MPA, provides a strong foundation for the potential application of these technologies to MPHA.

Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been used to deliver MPA (NP-MPA) in preclinical transplant models. nih.gov This approach allowed for a 1000-fold lower concentration of MPA compared to the conventional drug, while still achieving a significant therapeutic effect and avoiding drug-induced toxicities like cytopenias. nih.gov Nanoparticle delivery was also shown to upregulate the immune checkpoint molecule PD-L1 on dendritic cells, contributing to its immunomodulatory effect. nih.gov Dextran-MPA based nanoparticles have also been developed to improve the pharmacokinetics of MPA for treating systemic lupus erythematosus in mouse models. nih.gov

Liposomes: Liposomal formulations of MPA have been developed and studied in preclinical cancer models. nih.gov Co-administration of MPA-loaded liposomes with quercetin-loaded liposomes resulted in enhanced cytotoxicity and improved pharmacokinetic profiles in rats, suggesting a promising approach for combination therapy. nih.gov

Prodrugs: Prodrug strategies are also being explored to achieve localized drug delivery. nih.gov For example, MPA prodrugs have been designed to be activated by specific enzymes or conditions present at a target site, such as a site of inflammation or a tumor microenvironment. nih.govwjgnet.com Given that MPHA itself is a derivative of MPA, further prodrug modifications could be synthesized to improve its delivery and activation profile. The conversion of the carboxylic acid of MPA to the hydroxamic acid in MPHA can be seen as a form of prodrug strategy to gain HDAC inhibitory function. sci-hub.se

These advanced delivery strategies hold significant promise for the future development of MPHA as a therapeutic agent, potentially overcoming challenges related to stability, metabolism, and off-target toxicity.

Q & A

Q. How should researchers design assays to differentiate between this compound’s antitumor and immunosuppressive effects?

- Methodological Answer: Use dual-model systems: (1) Tumor cell lines (e.g., multiple myeloma) for antiproliferative assays and (2) lymphocyte proliferation assays (e.g., CFSE dilution) to assess immunosuppression. Compare results with MPA derivatives lacking hydroxamic acid moieties to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products